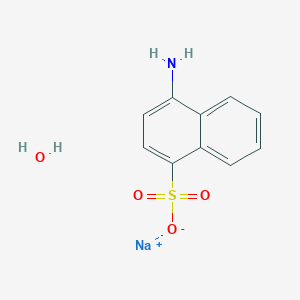
Nitroxinil-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroxynil-13C6, also known as 4-Hydroxy-3-iodo-5-nitro-benzonitrile-13C6, is a labeled form of Nitroxynil. It is an isotopically labeled compound where the carbon atoms are replaced with the isotope carbon-13. This compound is primarily used as an analytical standard in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitroxynil-13C6 involves the incorporation of carbon-13 into the molecular structure of Nitroxynil. The general synthetic route includes the nitration of 4-hydroxybenzonitrile followed by iodination. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and iodination processes .
Industrial Production Methods
Industrial production of Nitroxynil-13C6 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nitroxynil-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly involving the iodine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Nitroxynil-13C6 is used extensively in scientific research, including:
Chemistry: As an analytical standard for high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: Research on its potential therapeutic effects and pharmacokinetics.
Industry: Quality control and validation of analytical methods
Wirkmechanismus
The mechanism of action of Nitroxynil-13C6 involves its interaction with specific molecular targets. It acts as an uncoupler of oxidative phosphorylation in cell mitochondria, disrupting ATP production. This impairs the motility and other processes of parasites, making it effective in treating parasitic infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroxynil: The non-labeled form of Nitroxynil-13C6, used for similar applications but without the isotopic labeling.
Nitroxinil: Another anthelmintic compound with similar properties and uses
Uniqueness
Nitroxynil-13C6 is unique due to its isotopic labeling, which allows for precise analytical measurements and tracking in various research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Eigenschaften
CAS-Nummer |
1325559-31-6 |
|---|---|
Molekularformel |
C7H3IN2O3 |
Molekulargewicht |
295.97 g/mol |
IUPAC-Name |
4-hydroxy-5-iodo-3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H/i1+1,2+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
SGKGVABHDAQAJO-ZRDHQLPYSA-N |
Isomerische SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1[N+](=O)[O-])O)I)C#N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


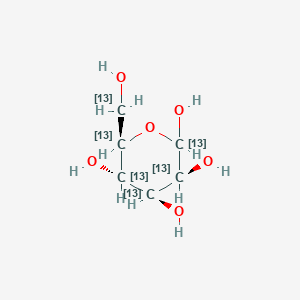
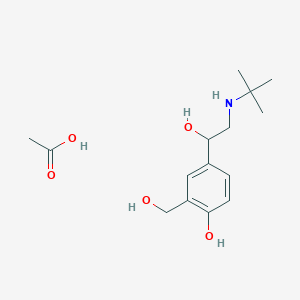


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)
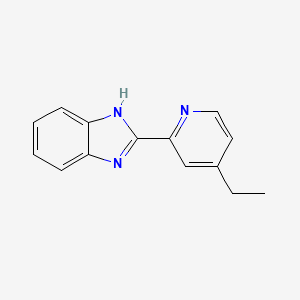
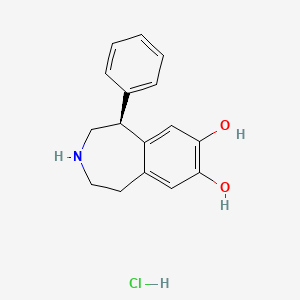
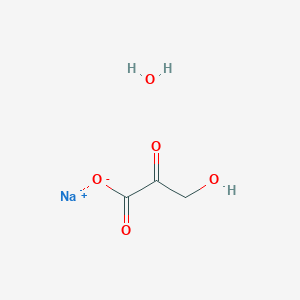

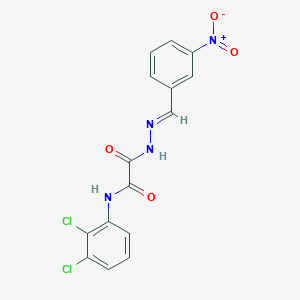
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
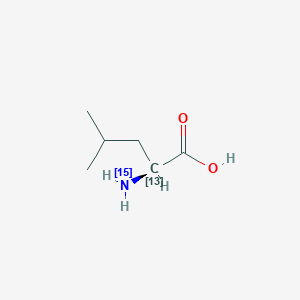
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
